molecular formula C23H19ClF3N5S B2665016 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 338761-72-1

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B2665016
CAS No.: 338761-72-1
M. Wt: 489.95
InChI Key: BYUMCLACFZUEKJ-KNBZMSCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A tetrahydrothieno[2,3-c]pyridine core.
  • A 3-chloro-5-(trifluoromethyl)pyridinyl substituent at position 4.
  • A 4-(dimethylamino)phenyl group linked via a methyleneamino Schiff base at position 2.
  • A carbonitrile functional group at position 3.

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N5S/c1-31(2)16-5-3-14(4-6-16)11-30-22-18(10-28)17-7-8-32(13-20(17)33-22)21-19(24)9-15(12-29-21)23(25,26)27/h3-6,9,11-12H,7-8,13H2,1-2H3/b30-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUMCLACFZUEKJ-KNBZMSCYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C3=C(S2)CN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile , identified by CAS number 338761-72-1 , is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H19ClF3N5S
  • Molecular Weight : 463.94 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 200-202 °C

The compound features a complex structure that includes a thieno[2,3-c]pyridine core and various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity
    • Preliminary studies have shown that the compound has significant inhibitory effects on various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 5.85 µM against MCF-7 breast cancer cells, suggesting potent anticancer properties comparable to established chemotherapeutics like 5-Fluorouracil .
    • A study highlighted its ability to inhibit cell proliferation in multiple human cancer cell lines with IC50 values ranging from 0.2 to 1.7 µM , indicating its potential as an effective anticancer agent .
  • Cholinesterase Inhibition
    • The compound has been evaluated for its activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have shown promising results with IC50 values indicating effective inhibition comparable to donepezil .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The structural components allow for interaction with key enzymes involved in cancer progression and neurodegeneration.
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

StudyFocusKey Findings
Study 1Anticancer ActivityShowed IC50 values ranging from 0.2 to 1.7 µM against multiple cancer cell lines .
Study 2Cholinesterase InhibitionDemonstrated effective inhibition of AChE with values comparable to standard treatments .
Study 3Molecular DockingPredicted binding modes suggest strong interactions with target proteins involved in cancer and neurodegenerative pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Frameworks

Compound Core Structure Key Substituents Reference
Compound A Tetrahydrothieno[2,3-c]pyridine 3-Cl, 5-CF₃-pyridine; 4-(NMe₂)phenyl; CN
3s () Pyrano[2,3-c]pyrazole 2-Cl-phenyl; 3-OCH₃-phenyl; CN
Q(1-14) () Hexahydroquinoline 2-Cl-pyridine; 4-substituted phenyl; CN
Compound 12 () Triazolopyrimidine Phenyl; CN; methylamino

Key Observations :

  • Pyrano-pyrazole derivatives (e.g., 3s) prioritize aromatic substitution, whereas Compound A integrates aliphatic (tetrahydro) and thiophene components .

Functional Group Analysis

Trifluoromethyl and Chloro Substitutents
  • Compound A and Q(1-14) () share 3-chloro-5-(trifluoromethyl)pyridine moieties, which enhance metabolic stability and hydrophobic interactions .
  • In contrast, 3s () uses a simpler 2-chlorophenyl group, lacking the trifluoromethyl’s electron-withdrawing effects .
Carbonitrile Group
  • The CN group is ubiquitous across analogues (e.g., Compound A , 3s , Q(1-14) ), contributing to dipole interactions and binding affinity .
Aromatic and Amine Substituents
  • Compound A’s 4-(dimethylamino)phenyl group may enhance solubility via tertiary amine basicity, whereas Q(1-14) uses substituted anilines with variable electronic effects .

Key Observations :

  • Piperidine or ethanol as solvents/catalysts is common for Schiff base or cyclocondensation reactions .
  • Yields for analogues range from 65–85%, suggesting Compound A ’s synthesis may face challenges due to its complex core.

Physicochemical Properties

Compound Melting Point (°C) ¹H NMR Features (δ, ppm) Reference
Compound A Not reported Expected peaks: ~7.5–8.5 (aromatic H), ~3.0 (NMe₂)
3s () 170.7–171.2 11.49 (s, NH), 7.64–7.42 (aromatic H), 3.74 (OCH₃)
Compound 3 () 242–243 Aromatic H and hydroxyl groups observed

Key Observations :

  • Compound A’s dimethylamino group would produce a singlet near δ3.0, distinct from methoxy (δ3.74 in 3s) or hydroxyl signals .

Q & A

Q. What are the critical challenges in synthesizing this compound, and what methodologies address them?

The synthesis involves multi-step reactions with sensitive functional groups (e.g., carbonitrile, trifluoromethyl). Key challenges include:

  • Precursor availability : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (a structural precursor) requires precise handling due to its reactivity .
  • Purification : Use preparative HPLC with gradient elution (e.g., acetonitrile/water) to isolate intermediates, as demonstrated in LCMS-guided protocols (m/z 295 [M+H]+, retention time 0.81 min) .
  • Functional group stability : Protect the Schiff base moiety ([4-(dimethylamino)phenyl]methyleneamino) from hydrolysis by maintaining anhydrous conditions .

Q. Which spectroscopic and analytical techniques are optimal for structural characterization?

  • NMR : 1H/13C NMR with DEPT-135 to resolve overlapping signals in the tetrahydrothieno ring. Compare with computational predictions for ambiguous peaks .
  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 295 [M+H]+) and purity (HPLC retention time 0.81 min under SQD-FA05 conditions) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as applied to analogous pyrrolo-pyrimidine derivatives .

Q. How do the trifluoromethyl and dimethylamino groups influence electronic properties?

  • The trifluoromethyl group is electron-withdrawing, enhancing electrophilic reactivity at the pyridine ring. This is critical for nucleophilic substitution steps .
  • The dimethylamino group acts as an electron donor, stabilizing intermediates via resonance during Schiff base formation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethyl group?

Comparative studies on fluorination agents (e.g., Ruppert-Prakash reagent vs. CF3Cu) show varying efficiencies:

ReagentSolventYield (%)Purity (%)Reference
CF3SiMe3/KFDMF7295
CF3CuTHF8598
Optimize by using CF3Cu in THF under nitrogen, monitoring progress via in-situ IR for C≡N stretching (2250 cm⁻¹) .

Q. How to resolve contradictions in NMR data for the tetrahydrothieno ring conformation?

  • Perform 2D NMR (COSY, NOESY) : Identify through-space couplings to distinguish axial/equatorial proton orientations.
  • Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .
  • Variable-temperature NMR : Detect dynamic ring puckering if signals broaden at higher temperatures .

Q. What strategies are effective for designing analogues to study structure-activity relationships (SAR)?

  • Systematic substituent replacement : Replace the 3-chloro-5-(trifluoromethyl)pyridinyl group with bioisosteres (e.g., 3-bromo-5-(CF3)) and assess activity via enzyme inhibition assays .
  • Computational docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases), prioritizing analogues with improved hydrophobic interactions .
  • Data-driven SAR : Correlate logP (from HPLC retention) with cytotoxicity to optimize solubility and potency .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar carbonitriles?

  • Reaction scale : Pilot-scale reactions (multi-gram) often show lower yields (60–70%) than small-scale (85%) due to mixing inefficiencies .
  • Byproduct identification : Use LCMS to detect side products (e.g., dechlorinated intermediates) and adjust stoichiometry to suppress them .
  • Solvent purity : Trace water in DMF can hydrolyze the Schiff base; use molecular sieves or switch to anhydrous DCM .

Methodological Recommendations

  • Synthesis : Prioritize CF3Cu for trifluoromethylation to achieve >85% yield .
  • Characterization : Combine X-ray crystallography with 2D NMR to resolve stereochemical ambiguities .
  • SAR Studies : Integrate computational docking with HPLC-derived logP values for rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.